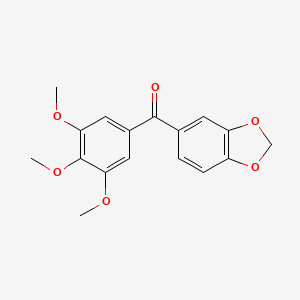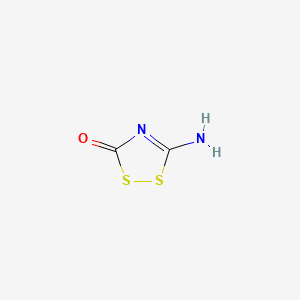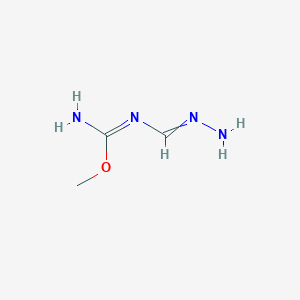
Diphenylphosphinic isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylphosphinic isocyanate is an organic compound that contains both phosphinic and isocyanate functional groups. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenylphosphinic isocyanate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with sodium cyanate under controlled conditions. The reaction typically occurs in an organic solvent such as benzene or toluene, and the temperature is maintained at around 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods due to the hazardous nature of phosgene. One such method includes the thermal decomposition of carbamates, which involves the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of the resulting carbamate to produce the isocyanate .
Análisis De Reacciones Químicas
Types of Reactions
Diphenylphosphinic isocyanate undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form diphenylphosphinic acid and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions typically occur under mild conditions, often at room temperature, and may require the presence of a catalyst to enhance the reaction rate .
Major Products Formed
The major products formed from reactions with this compound include diphenylphosphinic acid, urethanes, and ureas. These products are valuable intermediates in the synthesis of various polymers and other organic compounds .
Aplicaciones Científicas De Investigación
Diphenylphosphinic isocyanate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of diphenylphosphinic isocyanate involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (−NCO) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates, urethanes, and ureas, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the isocyanate group and its ability to form stable products with nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diphenylphosphinic isocyanate include:
Phenyl isocyanate: Contains a single isocyanate group and is used in similar reactions.
Diphenylphosphinic chloride: Contains a phosphinic chloride group and is a precursor to this compound.
Toluene diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
Uniqueness
This compound is unique due to the presence of both phosphinic and isocyanate functional groups, which allows it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups. This dual functionality makes it a versatile and valuable compound in various fields of research and industry .
Propiedades
Número CAS |
6779-62-0 |
|---|---|
Fórmula molecular |
C13H10NO2P |
Peso molecular |
243.20 g/mol |
Nombre IUPAC |
[isocyanato(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C13H10NO2P/c15-11-14-17(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H |
Clave InChI |
KQFVBCBYFLCHQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-](/img/structure/B14730321.png)
![5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14730326.png)

![(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14730334.png)


![5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14730347.png)


![1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene](/img/structure/B14730362.png)

